4-phenyl-1-(1-(pyrrolidin-1-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-1-(1-(pyrrolidin-1-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a triazole ring, an azetidine ring, and a pyrrolidine sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-1-(1-(pyrrolidin-1-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be achieved through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The triazole ring is then introduced via a cycloaddition reaction involving azides and alkynes. The final step involves the sulfonylation of the pyrrolidine ring to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-1-(1-(pyrrolidin-1-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4-phenyl-1-(1-(pyrrolidin-1-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It can be used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-phenyl-1-(1-(pyrrolidin-1-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.
Triazole derivatives: Compounds with the triazole ring, such as 1,2,3-triazole and its substituted derivatives.
Pyrrolidine sulfonyl derivatives: Compounds with the pyrrolidine sulfonyl group, such as N-(pyrrolidin-1-ylsulfonyl)benzamide.
Uniqueness
4-phenyl-1-(1-(pyrrolidin-1-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the triazole ring enhances its stability and reactivity, while the azetidine and pyrrolidine sulfonyl groups contribute to its potential biological activities.
Properties
IUPAC Name |
4-phenyl-1-(1-pyrrolidin-1-ylsulfonylazetidin-3-yl)triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c21-23(22,18-8-4-5-9-18)19-10-14(11-19)20-12-15(16-17-20)13-6-2-1-3-7-13/h1-3,6-7,12,14H,4-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWMRALQFNWDKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.